molecular formula C18H21ClF3N3O2S B2423318 ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate CAS No. 560995-30-4

ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate

Cat. No. B2423318
CAS RN: 560995-30-4
M. Wt: 435.89
InChI Key: XYLHOJGYGPBDSJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including an ethyl group, a tert-butyl group, a phenyl group with chloro and trifluoromethyl substituents, and a 1,3,4-thiadiazine ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The tert-butyl group is bulky and could influence the overall shape and conformation of the molecule . The chloro and trifluoromethyl substituents on the phenyl ring are electron-withdrawing groups, which could affect the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, this could be due to interactions with specific proteins or enzymes in the body, but this would need to be determined through experimental studies .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring the synthesis and properties of this compound in more detail, investigating its potential applications, and studying its behavior in biological systems .

properties

IUPAC Name

ethyl 2-[3-tert-butyl-2-[2-chloro-5-(trifluoromethyl)phenyl]imino-4H-1,3,4-thiadiazin-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3N3O2S/c1-5-27-15(26)9-12-10-28-16(25(24-12)17(2,3)4)23-14-8-11(18(20,21)22)6-7-13(14)19/h6-8,10,24H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLHOJGYGPBDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=C(C=CC(=C2)C(F)(F)F)Cl)N(N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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